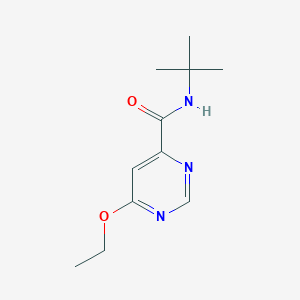
3-Bromo-5-chloro-2,6-difluoro-benzaldéhyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-5-chloro-2,6-difluorobenzaldehyde is an organic compound with the molecular formula C7H2BrClF2O. It is a solid at room temperature and is known for its use as an intermediate in various chemical reactions . The compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzaldehyde ring, making it a versatile building block in organic synthesis.
Applications De Recherche Scientifique
3-Bromo-5-chloro-2,6-difluorobenzaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the development of bioactive molecules for research purposes.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Méthodes De Préparation
The synthesis of 3-Bromo-5-chloro-2,6-difluorobenzaldehyde typically involves halogenation reactions. One common method includes the nitration of a precursor compound followed by reduction reactions . Industrial production methods often involve multi-step processes that ensure high purity and yield. The reaction conditions usually require controlled temperatures and the use of specific catalysts to facilitate the halogenation and subsequent reactions.
Analyse Des Réactions Chimiques
3-Bromo-5-chloro-2,6-difluorobenzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form alcohols.
Substitution: Halogen atoms can be substituted with other functional groups using reagents like organometallic compounds.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and organometallic reagents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Mécanisme D'action
The mechanism of action of 3-Bromo-5-chloro-2,6-difluorobenzaldehyde involves its interaction with molecular targets through its functional groups. The aldehyde group can form covalent bonds with nucleophiles, while the halogen atoms can participate in halogen bonding and other non-covalent interactions. These interactions facilitate the compound’s role as an intermediate in various chemical reactions .
Comparaison Avec Des Composés Similaires
3-Bromo-5-chloro-2,6-difluorobenzaldehyde can be compared with other halogenated benzaldehydes, such as:
- 3-Bromo-2,6-difluorobenzaldehyde
- 4-Bromo-2,5-difluorobenzaldehyde
- 3-Bromo-2-fluorobenzaldehyde
- 5-Bromo-2-fluorobenzaldehyde
- 4-Bromo-2,6-difluorobenzaldehyde
- 2-Bromo-6-fluorobenzaldehyde
- 2-Bromo-5-fluorobenzaldehyde
- 3-Fluorobenzaldehyde
- 2,6-Difluorobenzaldehyde
- 4-Chloro-2,6-difluorobenzaldehyde
- 2,5-Difluorobenzaldehyde .
The uniqueness of 3-Bromo-5-chloro-2,6-difluorobenzaldehyde lies in its specific combination of halogen atoms, which imparts distinct reactivity and properties compared to its analogs.
Propriétés
IUPAC Name |
3-bromo-5-chloro-2,6-difluorobenzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrClF2O/c8-4-1-5(9)7(11)3(2-12)6(4)10/h1-2H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATRKGNJQPFWXHV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)F)C=O)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrClF2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.44 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-(indolin-1-ylsulfonyl)benzamide](/img/structure/B2393490.png)

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-((4-fluorophenyl)thio)propanamide](/img/structure/B2393492.png)

![2-chloro-N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]pyridine-4-carboxamide](/img/structure/B2393494.png)
![N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-5-oxo-5-phenylpentanamide](/img/structure/B2393497.png)

![4-{Octahydrocyclopenta[c]pyrrol-2-yl}oxolan-3-ol](/img/structure/B2393501.png)
![4-[[2-[Ethyl(prop-2-enoyl)amino]acetyl]amino]-N,3-dimethylbenzamide](/img/structure/B2393503.png)
![N-(4-chlorobenzyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2393504.png)


![5-Fluoro-N-[(4-thiophen-3-yloxan-4-yl)methyl]pyrimidin-2-amine](/img/structure/B2393511.png)
